molecular formula C10H17ClN4O B14164167 2-(5-Morpholinopyrimidin-2-YL)ethanamine hydrochloride

2-(5-Morpholinopyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B14164167
M. Wt: 244.72 g/mol
InChI Key: ZCRBQOBIZYTEKL-UHFFFAOYSA-N
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Description

2-(5-Morpholinopyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that features a pyrimidine ring substituted with a morpholine group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Morpholinopyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of a pyrimidine derivative with morpholine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like acetonitrile, followed by the addition of ethanamine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Morpholinopyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with an oxidized morpholine group, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-(5-Morpholinopyrimidin-2-YL)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Morpholinopyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Morpholinopyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific combination of a morpholine group and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

2-(5-morpholin-4-ylpyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H16N4O.ClH/c11-2-1-10-12-7-9(8-13-10)14-3-5-15-6-4-14;/h7-8H,1-6,11H2;1H

InChI Key

ZCRBQOBIZYTEKL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=C(N=C2)CCN.Cl

Origin of Product

United States

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